6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
Description
6-Ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one backbone with distinct substituents:
- Position 2: Methyl group
- Position 3: Phenoxy group
- Position 6: Ethyl group
- Position 7: Propoxy group
This compound is structurally related to naturally occurring flavones, which are known for their antioxidant and bioactive properties . Its synthetic modifications aim to enhance solubility, stability, or pharmacological activity. The propoxy group at position 7, for instance, may increase lipophilicity compared to shorter alkoxy chains like methoxy .
Properties
IUPAC Name |
6-ethyl-2-methyl-3-phenoxy-7-propoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-11-23-18-13-19-17(12-15(18)5-2)20(22)21(14(3)24-19)25-16-9-7-6-8-10-16/h6-10,12-13H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRPYYGBFGHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-3-phenoxy-4H-chromen-4-one with ethyl and propyl halides under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares substituents at key positions in the target compound and related derivatives:
Key Research Findings
Crystal Packing : Bulky alkoxy groups (e.g., 2-methylpropoxy) promote π-π interactions, influencing melting points and stability .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃) at position 2 improve enzymatic resistance . Phenoxy modifications (e.g., 4-fluorophenoxy) enhance selectivity toward biological targets .
Biological Activity
Chemical Structure and Properties
6-Ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula and belongs to the class of chromen-4-one derivatives. It features a unique combination of ethyl, methyl, phenoxy, and propoxy groups, contributing to its distinct chemical and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 2-methyl-3-phenoxy-4H-chromen-4-one with ethyl and propyl halides under basic conditions. Various chemical reactions such as oxidation, reduction, and nucleophilic substitution can occur, facilitating the formation of different derivatives.
The biological activity of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is attributed to its interaction with specific molecular targets and pathways. It exhibits antioxidant , anti-inflammatory , and antimicrobial properties:
- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects : It may interact with enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation in various biological systems.
Research Findings
Recent studies have highlighted the therapeutic potential of flavonoid-based compounds, including chromenones like 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. These compounds have shown efficacy in treating cardiovascular diseases, cancers, and age-related diseases due to their ability to modulate various biological processes .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of several chromenone derivatives, including 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Another investigation assessed the compound's ability to reduce inflammation in a murine model of arthritis. The findings demonstrated a marked decrease in inflammatory markers in treated animals compared to controls.
Comparative Analysis
To understand its biological activity better, it is useful to compare 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 6-Ethyl-2-methyl... | Antioxidant, Anti-inflammatory | Unique substituents enhance activity | |
| 6-Ethyl-7-methoxy... | Moderate Antioxidant | Different substitutions affect potency | |
| 6-Ethyl-4-phenyl... | Antimicrobial | Lacks some anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
